3-((2-chlorobenzyl)amino)-1-(3,4-difluorophenyl)pyrazin-2(1H)-one
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Overview
Description
3-{[(2-CHLOROPHENYL)METHYL]AMINO}-1-(3,4-DIFLUOROPHENYL)-1,2-DIHYDROPYRAZIN-2-ONE is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a dihydropyrazinone core, which is substituted with a 2-chlorophenylmethylamino group and a 3,4-difluorophenyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-CHLOROPHENYL)METHYL]AMINO}-1-(3,4-DIFLUOROPHENYL)-1,2-DIHYDROPYRAZIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyrazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyrazinone ring.
Introduction of the 2-Chlorophenylmethylamino Group: This is achieved through nucleophilic substitution reactions where a chlorophenylmethylamine is reacted with the dihydropyrazinone intermediate.
Addition of the 3,4-Difluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, solvents, and specific reaction conditions that are scalable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-CHLOROPHENYL)METHYL]AMINO}-1-(3,4-DIFLUOROPHENYL)-1,2-DIHYDROPYRAZIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
3-{[(2-CHLOROPHENYL)METHYL]AMINO}-1-(3,4-DIFLUOROPHENYL)-1,2-DIHYDROPYRAZIN-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(2-CHLOROPHENYL)METHYL]AMINO}-1-(3,4-DIFLUOROPHENYL)-1,2-DIHYDROPYRAZIN-2-ONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or altering gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2-Chlorophenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one
- 3-{[(2-Chlorophenyl)methyl]amino}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one
- 3-{[(2-Chlorophenyl)methyl]amino}-1-(3,4-dichlorophenyl)-1,2-dihydropyrazin-2-one
Uniqueness
The uniqueness of 3-{[(2-CHLOROPHENYL)METHYL]AMINO}-1-(3,4-DIFLUOROPHENYL)-1,2-DIHYDROPYRAZIN-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and difluorophenyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H12ClF2N3O |
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Molecular Weight |
347.7 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methylamino]-1-(3,4-difluorophenyl)pyrazin-2-one |
InChI |
InChI=1S/C17H12ClF2N3O/c18-13-4-2-1-3-11(13)10-22-16-17(24)23(8-7-21-16)12-5-6-14(19)15(20)9-12/h1-9H,10H2,(H,21,22) |
InChI Key |
SZBDATQINKIMKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F)Cl |
Origin of Product |
United States |
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